Cas no 1888-91-1 (N-Acetylcaprolactam)

N-Acetylcaprolactam 化学的及び物理的性質
名前と識別子
-
- 1-Acetylazepan-2-one
- N-Acetyl-epsilon-caprolactam
- N-Acetylcaprolactam
- 1-acetyl-azepan-2-one
- 1-acetyl-caprolactam
- 1-Acetylhexahydro-2H-azepin-2-one
- 1-Acetyl-hexahydro-azepin-2-on
- 1-acetyl-hexahydro-azepin-2-one
- 2H-AZEPIN-2-ONE,1-ACETYLHEXAHYDRO
- Acetylcaprolactam
- N-Acetyl-2-oxohexamethyleneimine
- N-Acetyl-6-caprolactam
- N-Acetylhexanelactam
- N-Acetyl-ε-caprolactam
- Acetylkaprolaktam
- ACETYLCAPRYLOLACTAM
- TIMTEC-BB SBB008053
- N-Acetylhexanlactam
- 1-Acetyl-2-azepanone
- 2H-AZEPIN-2-ONE, 1-ACETYLHEXAHYDRO-
- Acetylkaprolaktam [Czech]
- NSC522408
- N-Acetyl-.epsilon.-caprolactam
- 1-Acetyl-2-oxohexamethyleneimine
- 171CCE77J8
- 1-Acetylhexahydro-2H-azepine-2-one
- 2H-Azepin-2-
- InChI=1/C8H13NO2/c1-7(10)9-6-4-2-3-5-8(9)11/h2-6H2,1H
- 1-Acetyl-hexahydro-2H-azepin-2-one
- MFCD00003262
- 1-Acetyl-2-azepanone #
- NSC-522408
- AS-62131
- 1888-91-1
- DTXSID1062041
- CHEBI:182373
- A0081
- ZINC ACEXAMATE IMPURITY C [EP IMPURITY]
- SCHEMBL18566
- D78073
- NSC 522408
- BRN 0119598
- CHEMBL12355
- UNII-171CCE77J8
- ACTIVATOR O
- J-012176
- CS-0155036
- 5-21-06-00460 (Beilstein Handbook Reference)
- n-acetyl caprolactam
- EINECS 217-565-6
- AKOS015903500
- N-Acetylcaprolactam, 99%
- NS00021794
- AI3-39193
- ?N-Acetylcaprolactam
- J-523433
- 2H-Azepin-2-one, 1-acetyltetrahydro-
- A880489
- FT-0629803
- QISSLHPKTCLLDL-UHFFFAOYSA-N
- N-Acetyl-6-hexanolactone
- A-caprolactam
- N-Acetyl-
- DB-030110
-
- MDL: MFCD00003262
- インチ: 1S/C8H13NO2/c1-7(10)9-6-4-2-3-5-8(9)11/h2-6H2,1H3
- InChIKey: QISSLHPKTCLLDL-UHFFFAOYSA-N
- ほほえんだ: O=C1C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])N1C(C([H])([H])[H])=O
- BRN: 0119598
計算された属性
- せいみつぶんしりょう: 155.09500
- どういたいしつりょう: 155.094629
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- ひょうめんでんか: 0
- 互変異性体の数: 2
- トポロジー分子極性表面積: 37.4
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.094 g/mL at 25 °C(lit.)
- ゆうかいてん: No data available
- ふってん: 134°C/26mmHg(lit.)
- フラッシュポイント: 華氏温度:251.6°f< br / >摂氏度:122°C< br / >
- 屈折率: n20/D 1.489(lit.)
- あんていせい: Stable. Incompatible with strong oxidizing agents.
- PSA: 37.38000
- LogP: 0.87340
- じょうきあつ: 0.0±0.4 mmHg at 25°C
- ようかいせい: 未確定
N-Acetylcaprolactam セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302-H319
- 警告文: P264-P270-P280-P301+P312+P330-P305+P351+P338+P337+P313-P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: 22-36
- セキュリティの説明: S26
- RTECS番号:CM3599500
-
危険物標識:
- TSCA:Yes
- リスク用語:R22
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
- セキュリティ用語:S26
N-Acetylcaprolactam 税関データ
- 税関コード:2933790090
- 税関データ:
中国税関コード:
2933790090概要:
2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:9.0% 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%
N-Acetylcaprolactam 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N49330-5mg |
1-acetylazepan-2-one |
1888-91-1 | 5mg |
¥252.0 | 2021-09-08 | ||
eNovation Chemicals LLC | D747188-500g |
2H-Azepin-2-one, 1-acetylhexahydro- |
1888-91-1 | 98% | 500g |
$95 | 2024-06-07 | |
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80664-5mg |
N-Acetylcaprolactam |
1888-91-1 | 98.0% | 5mg |
¥100 | 2021-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | SN372-100g |
N-Acetylcaprolactam |
1888-91-1 | 98.0%(GC) | 100g |
¥912.0 | 2022-06-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-357389A-100 g |
N-Acetylcaprolactam, |
1888-91-1 | 100g |
¥887.00 | 2023-07-11 | ||
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80664-20mg |
N-Acetylcaprolactam |
1888-91-1 | 98.0% | 20mg |
¥300 | 2023-09-19 | |
Chemenu | CM200543-1000g |
1-Acetylazepan-2-one |
1888-91-1 | 95% | 1000g |
$*** | 2023-03-31 | |
SHENG KE LU SI SHENG WU JI SHU | sc-357389-25g |
N-Acetylcaprolactam, |
1888-91-1 | 25g |
¥301.00 | 2023-09-05 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159775-1kg |
N-Acetylcaprolactam |
1888-91-1 | >98.0%(GC) | 1kg |
¥1220.90 | 2023-09-01 | |
1PlusChem | 1P002HSS-500g |
2H-Azepin-2-one, 1-acetylhexahydro- |
1888-91-1 | 98% | 500g |
$71.00 | 2024-06-17 |
N-Acetylcaprolactam サプライヤー
N-Acetylcaprolactam 関連文献
-
Zheng Zhang,Xiao Chen,Bo Cui Food Funct. 2021 12 4504
-
Guangqiang Xu,Qinggang Wang Green Chem. 2022 24 2321
-
Guangqiang Xu,Qinggang Wang Green Chem. 2022 24 2321
N-Acetylcaprolactamに関する追加情報
Introduction to N-Acetylcaprolactam (CAS No. 1888-91-1)
N-Acetylcaprolactam, a compound with the chemical formula C7H11O2 and a CAS number of 1888-91-1, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This cyclic amide derivative has garnered considerable attention due to its versatile applications and its role in the development of various high-value compounds. The compound is particularly noted for its utility in the synthesis of polymers, pharmaceuticals, and specialty chemicals, making it a cornerstone in industrial and academic research.
The structure of N-Acetylcaprolactam consists of a six-membered lactam ring substituted with an acetyl group at the nitrogen position. This unique structural feature imparts distinct chemical properties that make it a valuable building block in synthetic chemistry. The compound is typically produced through the cyclization of caproic acid or its derivatives, a process that highlights its industrial relevance. Its stability under various reaction conditions further enhances its appeal as a synthetic intermediate.
In recent years, N-Acetylcaprolactam has been extensively studied for its potential applications in drug development. Researchers have explored its role as a precursor in the synthesis of peptidomimetics and other bioactive molecules. The ability to modify the lactam ring and the acetyl group provides chemists with a high degree of flexibility, enabling the creation of novel compounds with tailored biological activities. For instance, studies have demonstrated its utility in generating inhibitors targeting specific enzymatic pathways, which could have therapeutic implications in treating various diseases.
The pharmaceutical industry has also recognized the importance of N-Acetylcaprolactam in developing advanced materials. Its incorporation into polymer matrices has led to the creation of biodegradable scaffolds for tissue engineering applications. These scaffolds exhibit favorable mechanical properties and degradation rates, making them suitable for wound healing and drug delivery systems. The biocompatibility of N-Acetylcaprolactam-based polymers further underscores their potential in medical applications.
Moreover, N-Acetylcaprolactam has found applications in the realm of specialty chemicals. Its reactivity allows for the synthesis of complex molecules used in fragrances, dyes, and coatings. The compound’s ability to undergo various chemical transformations, such as nucleophilic substitution and condensation reactions, makes it a versatile tool for organic chemists. These reactions are crucial for constructing intricate molecular architectures that are otherwise challenging to achieve.
Recent advancements in green chemistry have also highlighted N-Acetylcaprolactam’s role in sustainable synthetic processes. Researchers have developed catalytic methods that minimize waste and energy consumption during its production. Such innovations align with global efforts to promote environmentally friendly chemical manufacturing practices. The development of these methods not only enhances efficiency but also reduces the ecological footprint of industrial processes.
The compound’s significance extends to agrochemical applications as well. N-Acetylcaprolactam derivatives have been investigated for their potential as plant growth regulators and pesticides. Their ability to interact with biological systems at low concentrations makes them promising candidates for developing eco-friendly agrochemicals. These applications highlight the broad utility of N-Acetylcaprolactam beyond traditional pharmaceuticals and materials science.
In conclusion, N-Acetylcaprolactam (CAS No. 1888-91-1) is a multifaceted compound with extensive applications across multiple industries. Its role as a synthetic intermediate in pharmaceuticals, polymers, specialty chemicals, and agrochemicals underscores its importance in modern chemistry. The ongoing research into its derivatives and synthetic methodologies continues to uncover new possibilities, reinforcing its position as a key player in scientific innovation.
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